molecular formula C13H11ClN2O3 B1641774 ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B1641774
M. Wt: 278.69 g/mol
InChI Key: QRCGEXTZQXTKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.

Comparison with Similar Compounds

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-(4-bromophenyl)-4-hydroxypyrimidine-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)-4-hydroxypyrimidine-5-carboxylate
  • Ethyl 2-(4-methylphenyl)-4-hydroxypyrimidine-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-15-11(16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

QRCGEXTZQXTKPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethoxide (11.12 ml, 2 equiv) as a 21% w/v solution in ethanol was added dropwise to a suspension of diethyl ethoxymalonate (3.03 ml, 1 equiv) and 4-chlorobenzamidine hydrochloride (4.23 g, 1 equiv) in ethanol (30 ml), then the mixture was heated to reflux for 4 hours. After cooling, the solvent was removed in vacuo and the residue was triturated with ether. The solid was filtered off, then resuspended in water and acidified to pH 2. The product was filtered off, washed with water and dried; yield 2.94 g. 1H-NMR (d6-DMSO) δ 1.29 (3H, t), 4.26 (2H, q), 7.65 (2H, m), 8.18 (2H, m), 8.65 (1H, s); MS (APCI−) found (M−1)=277/279; C13H11ClN2O3 requires 278/280.
Quantity
11.12 mL
Type
reactant
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step One
Name
4-chlorobenzamidine hydrochloride
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.